Chlorosulfuric acid, ethyl ester

Overview

Description

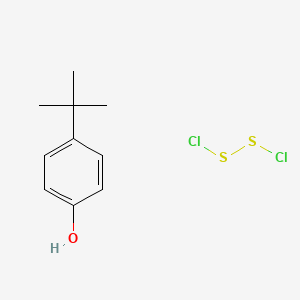

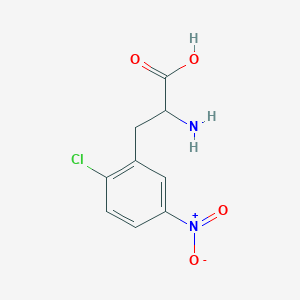

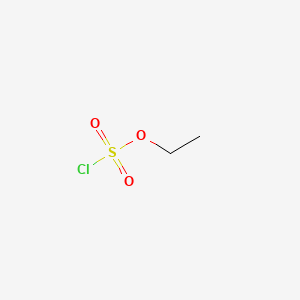

Chlorosulfuric acid, ethyl ester, also known as Ethyl chlorosulfonate, Ethyl chlorosulfate, and chlorosulfonyloxyethane, is a compound with the molecular formula C2H5ClO3S . It has a molecular weight of 144.58 g/mol . It is a derivative of Chlorosulfuric acid .

Synthesis Analysis

The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlorides, acid anhydrides, and lower esters . The industrial synthesis of Chlorosulfuric acid entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string InChI=1S/C2H5ClO3S/c1-2-6-7(3,4)5/h2H2,1H3 and the Canonical SMILES string CCOS(=O)(=O)Cl .

Physical And Chemical Properties Analysis

Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Biosynthesis of Optically Pure Ethyl Esters

Ethyl (S)-4-chloro-3-hydroxybutanoate ester is a precursor for the production of chiral drugs, notably statins, which are cholesterol-lowering agents. Its biosynthesis through biocatalysis, using novel carbonyl reductases from the yeast Pichia stipitis, provides advantages such as low cost, mild reaction conditions, high yield, and excellent enantioselectivity. This process is significant for the industrial production of enantiopure intermediates used in pharmaceuticals (Ye, Ouyang, & Ying, 2011).

Polymerization Studies

Ethyl fluorosulfate (EtOSO2F) and chlorosulfate (EtOSO2Cl), which are superacid esters, have been used to study the cationic ring-opening polymerization of tetrahydrofuran (THF). These esters, especially chlorosulfate, demonstrate a mechanism where propagation proceeds via cyclic oxonium species. This research contributes to the understanding of polymer chemistry and potential applications in material science (Kobayashi, Danda, & Saegusa, 1973).

Esterification for Biofuel Production

The production of ethyl ester through the esterification of oleic acid and ethanol, using sulfuric acid as a catalyst, has been studied under continuous water removal conditions. This approach, which achieved a yield of 99.9%, is particularly relevant for biofuel production, showcasing a method to efficiently produce ethyl esters as biofuels (Lucena et al., 2011).

Mechanism of Action

Target of Action

Ethyl chlorosulfonate, also known as Chlorosulfuric acid, ethyl ester, chlorosulfonyloxyethane, or Ethyl chlorosulfate, is a chemical compound used in organic synthesis. It primarily targets organic compounds, particularly aromatic hydrocarbons . The compound’s role is to facilitate the introduction of the sulfonyl group into these organic compounds, which can be used as intermediates in the synthesis of various other compounds .

Mode of Action

The mode of action of Ethyl chlorosulfonate involves a bimolecular electrophilic substitution reaction (S_E2). The general S_E2 mechanism involves the addition of the electrophile (E+) to the aromatic nucleus to form the σ-complex 1, which subsequently loses a proton to yield the substitution product . In this process, either the first addition step or the second stage may be rate-determining .

Biochemical Pathways

The biochemical pathways affected by Ethyl chlorosulfonate involve the sulfonation and chlorosulfonation of organic compounds . The sulfonic acid group introduced by Ethyl chlorosulfonate is very bulky, causing increasing resistance to sulfonation when a degree of steric hindrance is present in the aromatic substrate . This process is reversible, allowing the sulfonic acid group to be employed in organic synthesis as a blocking and orientation-directing group .

Pharmacokinetics: ADME Properties

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The result of Ethyl chlorosulfonate’s action is the formation of sulfonyl derivatives of the target organic compounds . This can lead to a wide range of downstream effects, depending on the specific compounds involved and the context in which they are used. For instance, in the synthesis of active pharmaceutical ingredients, the introduction of a sulfonyl group can significantly alter the activity and properties of the resulting compound .

Action Environment

The action of Ethyl chlorosulfonate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the sulfonation process . Additionally, the principles of green chemistry and sustainability, including the use of environmentally friendly solvents and the minimization of waste, are increasingly important considerations in the use of chemicals like Ethyl chlorosulfonate .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The use of two-dimensional materials in bulk functional applications requires the ability to fabricate defect-free 2D sheets with large aspect ratios. Despite huge research efforts, current bulk exfoliation methods require a compromise between the quality of the final flakes and their lateral size, restricting the effectiveness of the product .

properties

IUPAC Name |

chlorosulfonyloxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO3S/c1-2-6-7(3,4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKHTHDBINVNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060797 | |

| Record name | Chlorosulfuric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625-01-4 | |

| Record name | Chlorosulfuric acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfuric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfuric acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfuric acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFURIC ACID, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB66T45JQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.